

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)valeric acid

Cat. No.: B1349314

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-(4-Fluorophenyl)valeric acid**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, experimental methodologies, and conceptual frameworks.

Core Chemical and Physical Properties

5-(4-Fluorophenyl)valeric acid, also known as 5-(4-fluorophenyl)pentanoic acid, is a carboxylic acid derivative containing a fluorophenyl group.^[1] Its chemical structure consists of a five-carbon valeric acid chain where the terminal carbon is attached to a para-substituted fluorophenyl ring.^[1] This compound is typically a white to light yellow crystalline powder.^{[1][2]}

The following table summarizes the key physicochemical properties of **5-(4-Fluorophenyl)valeric acid**.

Property	Value	Source(s)
CAS Number	24484-22-8	[2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₃ FO ₂	[1] [2] [4] [5]
Molecular Weight	196.22 g/mol	[1] [2] [3] [4] [5] [6]
Melting Point	75-79 °C	[2] [3] [4] [6]
Boiling Point	335.6 ± 25.0 °C (Predicted)	[2]
Density	1.150 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	113 °C (235.4 °F) - closed cup	[2] [3]
pKa	4.74 ± 0.10 (Predicted)	[2]
Form	Solid / Powder	[2] [3]

Synthesis Methodologies

Several synthetic routes for **5-(4-Fluorophenyl)valeric acid** and its derivatives have been described in the literature. These methods provide pathways for researchers to obtain the compound for further study.

Experimental Protocols

1. Knoevenagel Condensation Route:[\[1\]](#) This method involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis to yield the final product. While a detailed, step-by-step protocol is not available in the provided results, the general procedure is as follows:

- Step 1: Condensation. 4-fluorobenzaldehyde and diethyl malonate are reacted in the presence of a base.
- Step 2: Hydrolysis. The intermediate product from the condensation reaction is hydrolyzed, typically under acidic or basic conditions, to yield **5-(4-Fluorophenyl)valeric acid**.

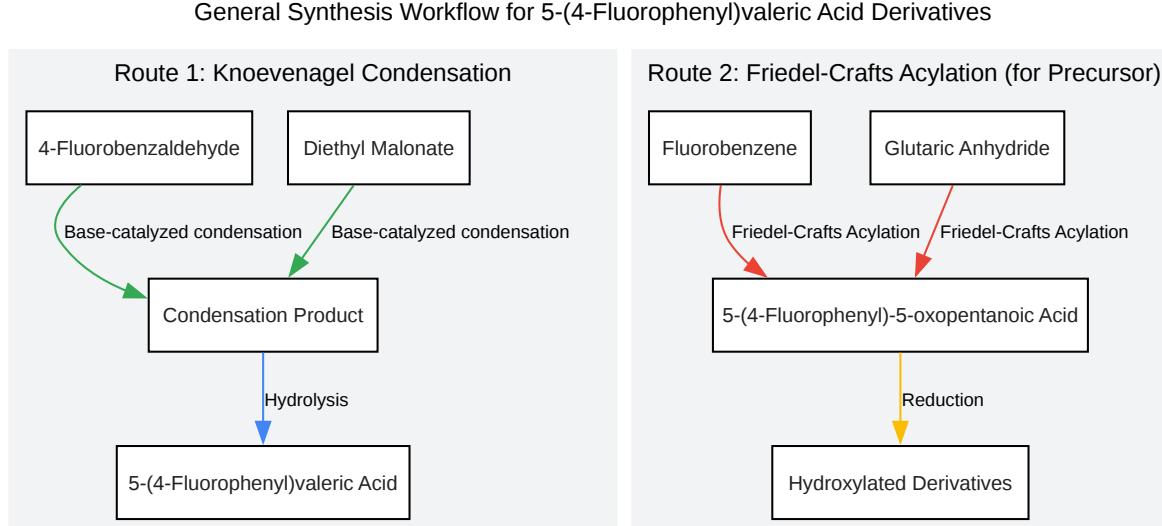
2. Alkylation of 4-Fluorophenylacetonitrile:[\[1\]](#) An alternative synthesis involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis.

- Step 1: Alkylation. 4-fluorophenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a suitable base to form the alkylated nitrile intermediate.
- Step 2: Hydrolysis. The resulting nitrile is then hydrolyzed to the carboxylic acid.

3. Friedel-Crafts Acylation:[7] A method for synthesizing a related precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This intermediate can then be reduced to form a hydroxylated version of the target molecule.[7]

- Step 1: Acylation. Fluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature, typically between -20 °C and 20 °C for 3 to 6 hours.[7]
- Step 2: Purification. The resulting mixture is purified to obtain the pure 5-(4-fluorophenyl)-5-oxopentanoic acid product.[7]

Below is a diagram illustrating a generalized workflow for the synthesis of **5-(4-Fluorophenyl)valeric acid** and its precursors.



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A simplified diagram of synthetic routes.

Potential Biological Activity and Applications

While specific research applications for **5-(4-Fluorophenyl)valeric acid** are not extensively documented, its structural similarity to other biologically active molecules suggests several areas of interest for drug development professionals.^[1] The presence of both a carboxylic acid group and an aromatic ring makes it a versatile intermediate for organic synthesis.^[1]

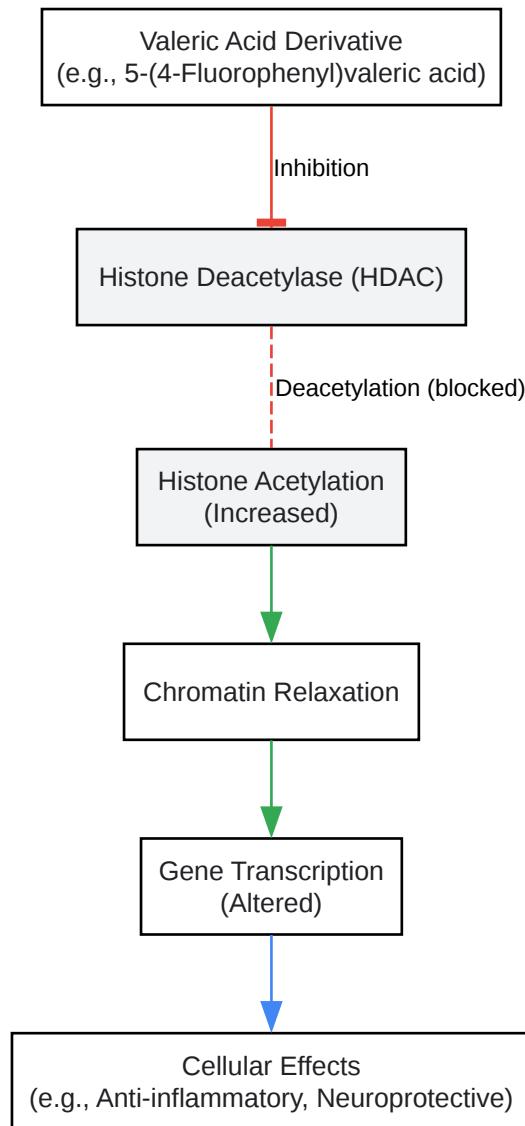
Valeric acid, the parent compound, and its derivatives are known to possess a range of biological activities. They are short-chain fatty acids that can act as histone deacetylase (HDAC) inhibitors.^{[8][9]} This mechanism is implicated in various cellular processes, and HDAC inhibitors are investigated for anti-cancer, anti-inflammatory, and neuroprotective effects.^{[8][9]} ^[10] Valeric acid has been studied for its potential to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.^[10]

The potential applications for **5-(4-Fluorophenyl)valeric acid** could include:

- Intermediate in Organic Synthesis: For the creation of more complex molecules.^[1]
- Ligand Design: The carboxylic acid group can coordinate with metal ions, making it a candidate for designing ligands for catalysis or medicinal chemistry.^[1]
- Bioconjugation: The combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group allows for potential use in linking molecules to biological entities.^[1]

The diagram below illustrates the potential mechanism of action for valeric acid derivatives as HDAC inhibitors.

Conceptual Pathway for Valeric Acid Derivatives as HDAC Inhibitors

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Potential mechanism of valeric acid derivatives.

Safety and Handling

5-(4-Fluorophenyl)valeric acid is classified as an irritant.[\[2\]](#)[\[6\]](#) Safety precautions should be observed when handling this chemical.

- Hazard Codes: Xi (Irritant)[\[2\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
- Personal Protective Equipment (PPE): Dust mask (type N95), eyeshields, and gloves are recommended.[3]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]

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